2-Propylheptanoic Acid & Structural Analogues: A Technical Guide
2-Propylheptanoic Acid & Structural Analogues: A Technical Guide
This technical guide provides an in-depth analysis of 2-Propylheptanoic acid (2-PHA) and its structural analogues, focusing on their pharmacological evolution from Valproic Acid (VPA), synthetic methodologies, and therapeutic potential in neurodegeneration and oncology.
Executive Summary
2-Propylheptanoic acid (2-PHA, CAS: 31080-39-4) represents a critical pivot point in the structure-activity relationship (SAR) of branched-chain fatty acids (BCFAs). As a structural homolog of the widely used antiepileptic Valproic Acid (VPA), 2-PHA and its longer-chain analogues (e.g., Arundic Acid) have been developed to overcome the dose-limiting hepatotoxicity and teratogenicity associated with VPA while targeting novel pathways such as S100B modulation and Histone Deacetylase (HDAC) inhibition. This guide dissects the chemical architecture, synthesis, and pharmacological divergence of this class.[1][2]
Chemical Architecture & SAR Analysis
The pharmacophore of this class is defined by an
The Homologous Series
The transition from VPA to 2-PHA involves the elongation of the main chain, breaking the symmetry found in VPA.
| Compound Name | Structure | Total Carbons | Branching | Key Pharmacological Feature |
| Valproic Acid (VPA) | 2-Propylpentanoic acid | C8 | Symmetric (Propyl/Propyl) | Pan-HDAC inhibitor, GABA modulator, Teratogenic. |
| 2-Propylheptanoic Acid (2-PHA) | 2-Propylheptanoic acid | C10 | Asymmetric (Propyl/Pentyl) | Increased lipophilicity (LogP ~4.0), Probe for HDAC selectivity. |
| Arundic Acid (ONO-2506) | (R)-2-Propyloctanoic acid | C11 | Asymmetric (Propyl/Hexyl) | S100B Inhibitor .[3] Neuroprotective.[4][5] Lacks HDAC-induced teratogenicity. |
| Valnoctamide | 2-Ethyl-3-methylpentanamide | C8 (Amide) | Isomeric Amide | Non-teratogenic, distinct anticonvulsant profile. |
Structural Logic & Causality
-
Lipophilicity & BBB Penetration: 2-PHA (C10) is significantly more lipophilic than VPA (C8). This enhances Blood-Brain Barrier (BBB) penetration but increases the risk of retention in adipose tissue.
-
Chirality: Unlike VPA, which is achiral due to symmetry (two propyl groups), 2-PHA is chiral . The C2 position is attached to four different groups: Hydrogen, Carboxyl, Propyl, and Pentyl.
-
Implication: Biological activity is often stereoselective. For Arundic acid, the (R)-enantiomer is the active neuroprotective agent, whereas the racemic mixture may show reduced efficacy or increased off-target effects.
-
-
Teratogenicity vs. HDAC Inhibition: VPA-induced neural tube defects are linked to HDAC inhibition.[6][7] Structural modification to longer chains (like Arundic Acid) eliminates HDAC inhibitory activity at therapeutic doses, thereby removing teratogenic potential while retaining neuroprotective properties via astrocyte modulation.
Therapeutic Mechanisms
Histone Deacetylase (HDAC) Inhibition
VPA is a Class I/IIa HDAC inhibitor. 2-PHA serves as a critical probe to determine the steric limits of the HDAC catalytic pocket.
-
Mechanism: The carboxylic acid group coordinates with the Zinc ion (
) in the HDAC active site. -
Steric Hindrance: As the chain length increases (Pentyl
Heptyl), the molecule may no longer fit into the narrow hydrophobic channel of the HDAC enzyme. This explains why longer analogues like Arundic acid lack HDAC activity and associated teratogenicity.
Astrocyte Modulation (S100B Inhibition)
Arundic acid (a close 2-PHA analogue) operates via a distinct mechanism unshared by VPA.
-
Target: S100B, a calcium-binding protein produced by astrocytes.[3]
-
Action: In acute ischemic stroke, astrocytes overproduce S100B, leading to neuroinflammation and delayed neuronal death. Arundic acid inhibits S100B synthesis, preventing the expansion of the infarct area.[3]
Pathway Visualization
Figure 1: Pharmacological divergence of branched fatty acids. Note the shift from HDAC-driven toxicity (VPA) to S100B-driven neuroprotection (Arundic Acid).
Experimental Protocol: Synthesis of 2-Propylheptanoic Acid
Methodology: Malonic Ester Synthesis.[8]
Rationale: This route allows for the precise sequential introduction of alkyl groups at the
Reagents & Equipment
-
Precursors: Diethyl malonate, 1-Bromopropane, 1-Bromopentane.
-
Base: Sodium Ethoxide (NaOEt) (prepared in situ from Sodium metal and absolute Ethanol).
-
Solvents: Absolute Ethanol, Diethyl Ether (for extraction).
-
Hydrolysis: Potassium Hydroxide (KOH) (50% aq).
-
Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, inert gas (Argon/Nitrogen) line.
Step-by-Step Protocol
Step 1: First Alkylation (Introduction of Propyl Group)
-
Dissolve Sodium metal (1.1 eq) in absolute Ethanol under Argon to generate NaOEt.
-
Add Diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 min to form the enolate.
-
Add 1-Bromopropane (1.1 eq) dropwise.
-
Reflux for 4 hours. Monitor by TLC.
-
Result: Diethyl propylmalonate.
Step 2: Second Alkylation (Introduction of Pentyl Group)
-
To a fresh solution of NaOEt (1.1 eq) in Ethanol, add the Diethyl propylmalonate (from Step 1).
-
Stir for 30 min.
-
Add 1-Bromopentane (1.1 eq) dropwise.
-
Reflux for 6-8 hours until reaction completion.
-
Result: Diethyl 2-pentyl-2-propylmalonate.
Step 3: Hydrolysis & Decarboxylation
-
Hydrolysis: Add 50% aqueous KOH (excess) to the diester. Reflux for 4 hours to saponify esters to the dicarboxylate salt.
-
Acidify with concentrated HCl (pH < 1) to precipitate the dicarboxylic acid (2-pentyl-2-propylmalonic acid).
-
Decarboxylation: Heat the neat dicarboxylic acid to 160-180°C in an oil bath.
will evolve. Continue heating until gas evolution ceases. -
Purification: Distill the resulting oil under reduced pressure (vacuum distillation).
Synthesis Workflow Diagram
Figure 2: Sequential alkylation strategy for the synthesis of asymmetric alpha-branched fatty acids.
Comparative Data Analysis
The following table contrasts the physicochemical and toxicological profiles of 2-PHA against its parent and derivatives.
| Property | Valproic Acid (VPA) | 2-Propylheptanoic Acid | Arundic Acid |
| Formula | |||
| Molecular Weight | 144.21 g/mol | 172.27 g/mol | 186.29 g/mol |
| LogP (Lipophilicity) | 2.75 | ~3.8 - 4.1 | ~4.5 |
| HDAC Inhibition | Potent ( | Weak / Inactive | Inactive |
| Teratogenicity | High (Neural Tube Defects) | Low / Negligible | Negligible |
| Primary Indication | Epilepsy, Bipolar | Research Probe | Acute Ischemic Stroke |
Data Interpretation: The increase in LogP from VPA to 2-PHA (approx +1.3 units) significantly alters biodistribution. While VPA requires high doses (mM plasma concentrations) for HDAC inhibition, the higher lipophilicity of 2-PHA allows for better brain uptake but also increases non-specific binding. The loss of HDAC inhibition in C10/C11 analogues correlates directly with the loss of teratogenicity, validating the "HDAC-Teratogen" hypothesis.
References
-
PubChem. 2-Propylheptanoic acid | C10H20O2.[9] National Library of Medicine. [Link]
-
Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen.[12] Journal of Biological Chemistry. [Link]
-
Tateishi, N., et al. (2002). Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B.[3] Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Eikel, D., et al. (2006). Teratogenic effects mediated by inhibition of histone deacetylases: evidence from quantitative structure activity relationships of 20 valproic acid derivatives. Chemical Research in Toxicology. [Link]
-
Organic Syntheses. n-Heptanoic Acid (General Malonic Ester Synthesis protocol adapted). Org. Synth. 1931, 11, 52. [Link]
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